![molecular formula C19H17NO5 B2854409 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate CAS No. 919735-65-2](/img/structure/B2854409.png)
5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate, also known as MOCP, is a synthetic compound that belongs to the class of coumarin derivatives. MOCP has been used in scientific research for its potential therapeutic properties.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to describe its mode of action. Similar compounds have been shown to interact with various cellular targets, leading to changes in cell signaling, gene expression, and metabolic processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may potentially influence pathways related to inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Its bioavailability, half-life, and metabolism are currently unknown .
Result of Action
Similar compounds have been shown to exert anti-inflammatory, antioxidant, and anti-proliferative effects .
Advantages and Limitations for Lab Experiments
5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to study its effects in vitro.
Future Directions
There are several future directions for the study of 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate. One potential avenue is the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammation in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate and to identify potential drug targets for its use in the treatment of these conditions.
Synthesis Methods
5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with phenylacetic acid, followed by the reaction with dimethylcarbamoyl chloride and methoxyacetic anhydride. The final product is obtained through recrystallization from ethyl acetate.
Scientific Research Applications
5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit antitumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
properties
IUPAC Name |
(5-methoxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)24-13-9-16(23-3)18-14(21)11-15(25-17(18)10-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFFWPZJVCAYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate |
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